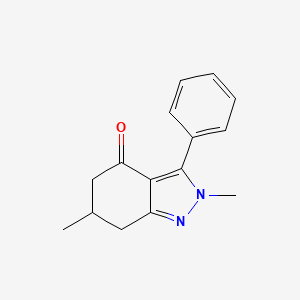![molecular formula C13H18ClN3O2 B13053881 Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate is a synthetic organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrido[4,3-D]pyrimidine core, which is a fused bicyclic ring system containing nitrogen atoms
Vorbereitungsmethoden
The synthesis of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrido[4,3-D]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the chloro substituent is often accomplished via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves esterification to introduce the ethyl butanoate moiety, typically using reagents like ethanol and a suitable acid catalyst.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a useful building block for the development of new materials and catalysts.
Biology: This compound can be used in the study of biological processes involving heterocyclic compounds. It may serve as a probe or ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing. It may exhibit pharmacological activity, making it a candidate for drug development.
Industry: Its chemical properties make it suitable for use in various industrial applications, including the production of specialty chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the pyrido[4,3-D]pyrimidine core suggests potential interactions with nucleic acids or proteins, which could influence biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate can be compared with other similar compounds, such as:
Ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate: This compound features a similar pyrido ring system but differs in the position of the nitrogen atoms and the presence of a pyrazine ring.
tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate: This compound has a similar pyrimidine core but includes additional chloro substituents and a tert-butyl ester group.
Eigenschaften
Molekularformel |
C13H18ClN3O2 |
|---|---|
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
ethyl 4-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)butanoate |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-19-12(18)4-3-6-17-7-5-11-10(9-17)8-15-13(14)16-11/h8H,2-7,9H2,1H3 |
InChI-Schlüssel |
IBRKPPLHBCDFDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCN1CCC2=NC(=NC=C2C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



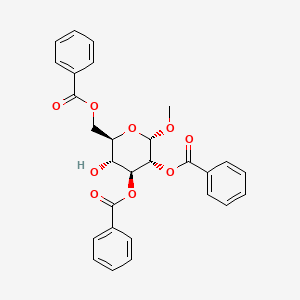

![6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13053824.png)
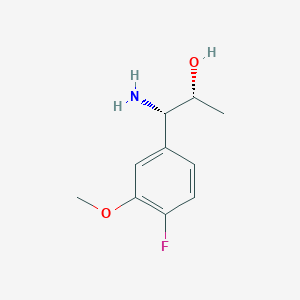


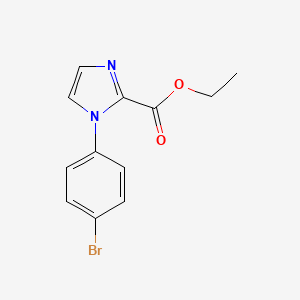
![6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)


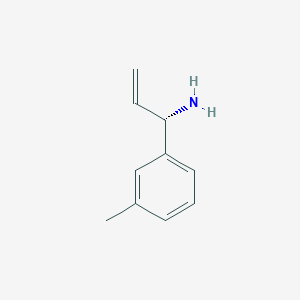
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
